

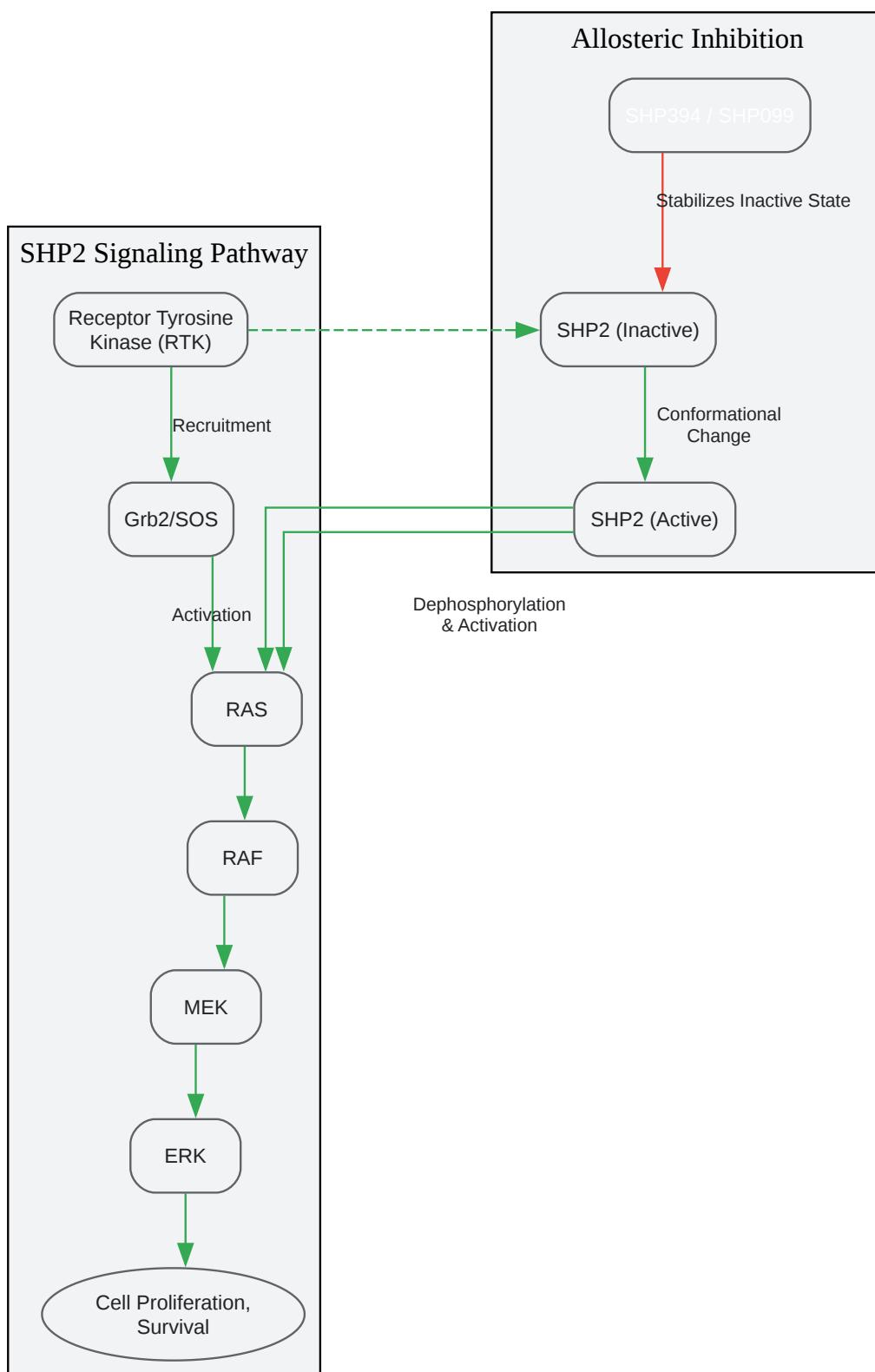
A Comparative Guide to Allosteric SHP2 Inhibitors: SHP394 versus SHP099

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SHP394

Cat. No.: B610828


[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical node in oncogenic signaling pathways, making it a compelling target for cancer therapy. The development of allosteric inhibitors, which stabilize SHP2 in its inactive conformation, represents a significant advancement over traditional active-site inhibitors that have struggled with selectivity and bioavailability. This guide provides an objective comparison of two prominent allosteric SHP2 inhibitors, **SHP394** and SHP099, based on available preclinical data.

Mechanism of Action: Allosteric Inhibition of SHP2

Both **SHP394** and SHP099 are allosteric inhibitors of SHP2. They bind to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.^{[1][2]} This binding event locks the enzyme in a closed, auto-inhibited conformation, preventing its activation and downstream signaling through the RAS-MAPK pathway.^{[1][2]} This mechanism of action is distinct from active-site inhibitors and offers greater selectivity.

[Click to download full resolution via product page](#)

Caption: SHP2 signaling and allosteric inhibition.

Comparative Performance Data

The following tables summarize the available quantitative data for **SHP394** and SHP099, allowing for a comparative assessment of their potency and anti-proliferative activity. It is important to note that the data presented is compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.

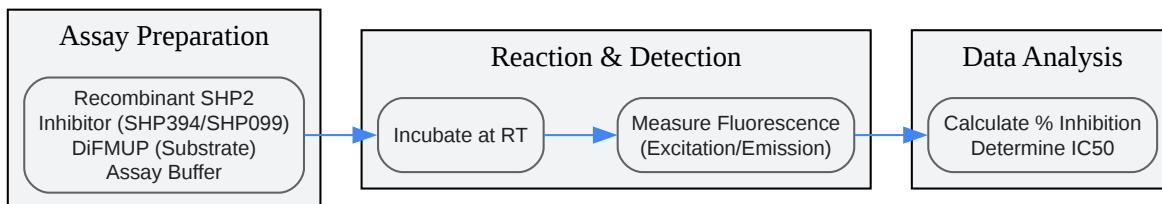
Table 1: In Vitro Potency Against SHP2 Enzyme

Inhibitor	Target	IC50	Reference(s)
SHP394	SHP2	23 nM	[3]
SHP099	SHP2	71 nM	[1]

Table 2: Anti-Proliferative Activity in Cancer Cell Lines

Inhibitor	Cell Line	Cancer Type	IC50	Reference(s)
SHP394	Caco-2	Colorectal Carcinoma	297 nM	[3]
Detroit-562	Pharyngeal Carcinoma	1.38 μ M		[3]
KYSE520	Esophageal Squamous Cell Carcinoma	18 nM (p-ERK inhibition)		[3]
SHP099	MV-411	Acute Myeloid Leukemia	0.32 μ M	[4]
MOLM-13	Acute Myeloid Leukemia	N/A		[3]
Kasumi-1	Acute Myeloid Leukemia	N/A		[3]
Detroit 562	Pharyngeal Carcinoma	3.76 μ M		[5]
KYSE-520	Esophageal Squamous Cell Carcinoma	5.14 μ M		[5]

Table 3: In Vivo Efficacy in Xenograft Models


Inhibitor	Cancer Model	Dosing	Outcome	Reference(s)
SHP394	Detroit-562 Pharyngeal Carcinoma	20-80 mg/kg, oral, twice daily	Dose-dependent tumor volume reduction. 80 mg/kg resulted in 34% tumor regression.	[3]
SHP099	KYSE520 Esophageal Squamous Cell Carcinoma	Oral gavage (dose not specified)	Marked tumor growth inhibition.	[3]
RKO Colorectal Carcinoma	Not specified	Suppressed tumor growth in combination with ERK inhibitors.		[6]
CT-26 Colon Cancer	Intraperitoneal injection	Decreased tumor load by augmenting anti- tumor immunity.		[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.

SHP2 Enzymatic Assay (General Protocol)

A common method to determine the enzymatic activity of SHP2 and the inhibitory potency of compounds like **SHP394** and SHP099 is a fluorescence-based assay.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Targeting SHP2 phosphatase in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Allosteric SHP2 Inhibitors: SHP394 versus SHP099]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b610828#shp394-versus-other-allosteric-shp2-inhibitors-like-shp099>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com